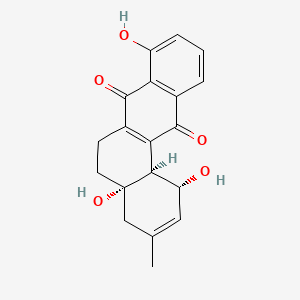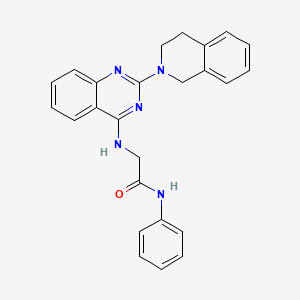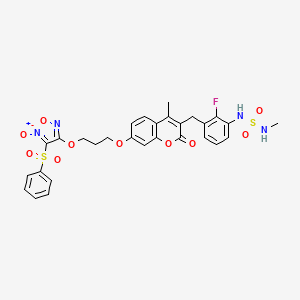
Chloropropylate-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropropylate-d7 is a deuterated analog of Chloropropylate, a compound known for its use as an acaricide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloropropylate-d7 typically involves the deuteration of Chloropropylate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under a deuterium atmosphere at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors capable of handling high pressures and temperatures. The deuterium gas used in the process is often sourced from specialized suppliers to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Chloropropylate-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products include substituted chloropropylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chloropropylate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pesticides and acaricides with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of Chloropropylate-d7 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism within biological systems. This helps in understanding the pathways and mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzilate: Another acaricide with similar chemical properties but without deuterium labeling.
Chloropropylate: The non-deuterated analog of Chloropropylate-d7.
Benzilic acid derivatives: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s behavior in complex biological systems, offering insights that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C17H16Cl2O3 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D |
InChI-Schlüssel |
AXGUBXVWZBFQGA-UENXPIBQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


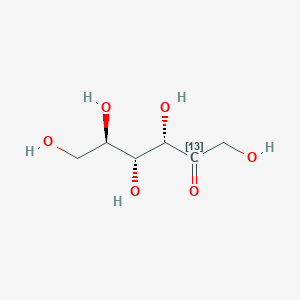
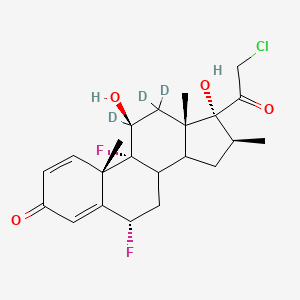

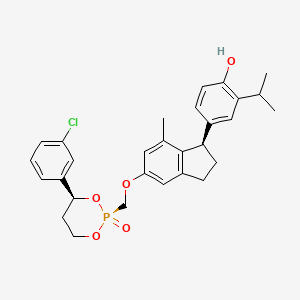
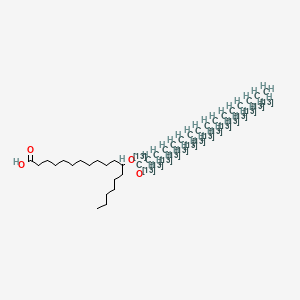

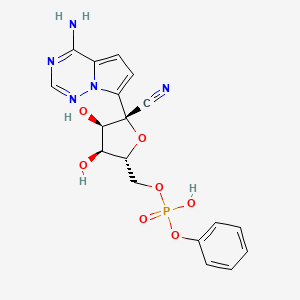

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
